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The inhibitory potency of SAR-20347 against JAK family members has been characterized in biochemical

and cellular assays. The data below, compiled from search results, provides a detailed look at its selectivity

profile.
Assay Type Target Ce Description / Context
Value
Biochemical TYK2 0.6 nM Inhibition of kinase activity [1]
Assay
JAK1 23 nM Inhibition of kinase activity [1]
JAK?2 26 nM Inhibition of kinase activity [1]
JAK3 41 nM Inhibition of kinase activity [1]
Cellular Assay TYK2 126 nM Inhibition of IL-12-mediated STAT4 phosphorylation in NK-

92 cells [1]

Key Experimental Protocols

The biological activity of SAR-20347 was established through a series of standardized experimental

protocols. Here are the methodologies for some of the key assays cited in the search results.
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¢ Kinase Inhibition Assays (Biochemical)

o Method: Kinase activity was measured using a radiolabeled ATP assay. Kinases were
incubated with SAR-20347 and 33P-ATP. The reaction was stopped and spotted onto P81 filter
paper. After washing, the remaining 33p signal was quantified using a phosphorimager to
determine the concentration at which the compound inhibited 50% of activity (ICso) [2].

o Alternative Method: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
assay was also used. This method measures the energy transfer between a GFP-labeled
STAT3 protein and a terbium-labeled antibody that binds to phosphorylated STAT3, providing a
guantitative readout of kinase inhibition [2].

e Cellular Signaling Assays

o Cell Lines: Used various human cell lines, including TF-1 erythroleukemia cells and NK-92
lymphoma cells, which were serum-restricted before experiments [2].

o Protocol: Cells were pre-treated with SAR-20347 for 20 minutes and then stimulated with
specific cytokines (e.g., IL-12, IL-22, IFN-a). Phosphorylation of STAT proteins (pSTAT) was
measured using Meso Scale Discovery (MSD) electrochemiluminescence plates to calculate
the ICso for pathway inhibition [2].

¢ In Vivo Efficacy Model

o Model: Imiquimod (IMQ)-induced psoriasis-like dermatitis in mice [2].

o Protocol: Animals were treated with SAR-20347, and disease severity was assessed through
pathological scoring. The study also measured the reduction in keratinocyte activation and the
expression levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial
peptides in the skin [2].

Mechanism of Action & Signaling Pathway

SAR-20347 exerts its effects by inhibiting the JAK-STAT signaling pathway downstream of multiple pro-

inflammatory cytokines. The following diagram illustrates the key pathways it disrupts.
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This diagram shows how SAR-20347 acts as a central hub, inhibiting TYK2 and JAK1 to disrupt signaling

from multiple cytokines implicated in autoimmune diseases like psoriasis [2].

Implications for Drug Development
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The preclinical profile of SAR-20347 highlights the therapeutic potential of dual TYK2/JAK1 inhibition.

¢ Advantage over Single Target Inhibition: Research suggests that simultaneously blocking both
TYK2 and JAK1 is more effective at reducing psoriasis-like pathology in mouse models than
inhibiting TYK2 alone. This is because multiple critical cytokines (e.g., IL-23 signaling relies heavily on
TYK2, while IL-22 signaling primarily uses JAK1) drive the disease [2].

e Therapeutic Rationale: This approach allows for broader suppression of the pathogenic cytokine
network (including IL-12, IL-23, IL-22, and type | IFNs) while potentially offering a better safety
window compared to less selective JAK inhibitors [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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